molecular formula C4H2BrClF2N2 B6222272 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole CAS No. 2758002-87-6

4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No.: B6222272
CAS No.: 2758002-87-6
M. Wt: 231.4
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Description

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine atoms, as well as a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-(chlorodifluoromethyl)benzene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may involve additional steps such as distillation and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxyl group would yield 4-hydroxy-3-(chlorodifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Agricultural Chemistry: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a pyrazole ring.

    4-Bromo-3-chlorophenol: This compound is similar but lacks the difluoromethyl group and the pyrazole ring.

Uniqueness

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethyl group. This combination of functional groups imparts specific chemical properties that make it valuable for various applications.

Properties

CAS No.

2758002-87-6

Molecular Formula

C4H2BrClF2N2

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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